Product packaging for Posaconazole hydrate(Cat. No.:CAS No. 1198769-38-8)

Posaconazole hydrate

Número de catálogo: B1139133
Número CAS: 1198769-38-8
Peso molecular: 718.79
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Posaconazole hydrate is a second-generation, broad-spectrum triazole antifungal compound with significant research applications in studying invasive fungal diseases. Its primary mechanism of action is the potent inhibition of the fungal enzyme sterol C14α demethylase, a cytochrome P450-dependent enzyme, with an IC50 of 0.25 nM. By inhibiting this enzyme, posaconazole blocks the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane. This disruption alters membrane integrity and permeability, ultimately leading to fungal cell lysis. It is noted for being a significantly more potent inhibitor of this pathway compared to other azole antifungals. In pharmaceutical research, posaconazole is recognized for its polymorphic behavior. The hydrate form, specifically characterized as Form-S, contains three molecules of water per active pharmaceutical ingredient (API) molecule. This form is of particular interest in pre-formulation and development studies, especially for oral suspension formulations, where understanding polymorphic conversion and stability is crucial. The characterization of this form typically involves techniques like X-ray powder diffraction (XRPD), Raman spectroscopy, and thermogravimetric analysis (TGA). Research into posaconazole spans its use as a prophylactic agent against invasive fungal infections in immunocompromised models and its investigation as an advanced candidate for the treatment of Chagas disease. Its pharmacokinetic properties, including its role as a strong inhibitor of cytochrome P4503A4 (CYP3A4), are also a key area of scientific inquiry. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Chemical Properties: • : 1198769-38-8 • Molecular Formula: C 37 H 44 F 2 N 8 O 5 • Molecular Weight: 718.79 g/mol • Solubility: Soluble in DMSO • Storage: Recommend storage at -20°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H44F2N8O5 B1139133 Posaconazole hydrate CAS No. 1198769-38-8

Propiedades

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42F2N8O4.H2O/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39;/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3;1H2/t26-,27+,35-,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNUVJALSUOKOC-VPJFHDDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44F2N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198769-38-8
Record name D-threo-Pentitol, 2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198769-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Medicinal Chemistry and Synthetic Methodologies

Chemical Structure and Stereochemistry of Posaconazole (B62084)

Posaconazole is a structurally complex molecule with the chemical formula C₃₇H₄₂F₂N₈O₄. nih.gov Its systematic IUPAC name is 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one. nih.gov The molecule possesses four chiral centers, which gives rise to a possibility of 16 stereoisomers. researchgate.netnih.gov The specific stereochemistry, (3R, 5R) for the tetrahydrofuran (B95107) ring and (2S, 3S) for the side chain, is crucial for its potent antifungal activity. ontosight.aifda.gov The structure features a central piperazine (B1678402) ring connecting two phenyl groups, one of which is further linked to a complex side chain containing a triazolone moiety. nih.gov The other end of the molecule is characterized by a substituted tetrahydrofuran ring bearing a 2,4-difluorophenyl group and a triazolylmethyl group. nih.govontosight.ai Posaconazole hydrate (B1144303) is a form of posaconazole that includes three molecules of water per molecule of the active pharmaceutical ingredient (API). nih.gov

Advanced Synthetic Routes for Posaconazole and Key Intermediates

The synthesis of a molecule as structurally complex as posaconazole presents significant challenges. Researchers have developed various advanced synthetic routes, often employing convergent strategies and enzymatic reactions to achieve the desired stereochemistry and high yields. chemicalbook.comgoogle.com

Convergent Synthesis Approaches

A common and efficient method for synthesizing posaconazole is through a convergent synthesis. researchgate.netchemicalbook.comgoogle.com This strategy involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages of the synthesis. A frequently utilized approach involves the synthesis of a chiral tetrahydrofuran (THF) subunit and an aryl piperazine amine, followed by the introduction of the triazole subunit. chemicalbook.com

One reported convergent synthesis starts with the bromination of allyl alcohol to produce a bromide, which is then alkylated with sodium diethylmalonate. The resulting diester is reduced to a key diol. chemicalbook.com This diol undergoes desymmetrization, and the resulting monoacetate is cyclized to form a chiral iodide. chemicalbook.com This iodide is then converted to a triazole and subsequently hydrolyzed to an alcohol. chemicalbook.com Activation of this alcohol allows for its coupling with a commercially available amino alcohol piperazine to yield a key amine intermediate. chemicalbook.com This amine is then reacted with benzoyl chloride, and the resulting benzoate (B1203000) is converted to the triazine of posaconazole. chemicalbook.com

Enzymatic and Chiral Synthesis Strategies

Enzymatic and chiral synthesis strategies are crucial for establishing the correct stereochemistry of posaconazole's four chiral centers. acs.orgnih.gov These methods offer high stereoselectivity, often under mild reaction conditions. acs.org

One key step in some synthetic routes is the desymmetrization of a prochiral diol. chemicalbook.com Hydrolases, such as hydrolase SP 435, have been found to be effective in the selective acylation of the diol, leading to the formation of a monoacetate with high enantiomeric excess. chemicalbook.com Another enzymatic approach involves the use of lipases for the selective hydrolysis of esters to produce chiral alcohols. google.com For instance, lipase (B570770) Amano CE has been used for the selective hydrolysis of a diacetate to yield a key chiral intermediate. google.com

The construction of the chiral side chain also benefits from stereoselective reactions. For example, the addition of a Grignard reagent to a chiral hydrazone has been used to create the desired stereoisomer with good diastereoselectivity. chemicalbook.com

Structure-Activity Relationship (SAR) Studies of Posaconazole Analogues

Structure-activity relationship (SAR) studies are essential for understanding how the different structural components of posaconazole contribute to its antifungal activity and for designing new, potentially improved analogues. nih.govconicet.gov.ar

Research has shown that the triazole moiety is a critical pharmacophore for the antifungal activity of posaconazole, as it enhances the specificity for the fungal cytochrome P450 enzyme (CYP51), the primary target of azole antifungals. conicet.gov.ar The replacement of the 1,3-dioxolane (B20135) ring found in earlier azoles like ketoconazole (B1673606) and itraconazole (B105839) with a furan (B31954) ring in posaconazole alters and enhances its activity. conicet.gov.ar

Interestingly, studies on posaconazole analogues have revealed that the triazole group, while important for antifungal action, may not be necessary for other biological activities. nih.govnih.gov For instance, des-triazole analogues of posaconazole have shown improved inhibitory properties against the Hedgehog (Hh) signaling pathway, a target in some cancers, and exhibited enhanced stability without inhibiting the human enzyme CYP3A4, a common side effect of azole antifungals. nih.govnih.gov These studies suggest that modifications to the tetrahydrofuran region and the triazolone/side chain region can significantly impact the biological activity profile of the molecule. nih.gov

Design and Synthesis of Novel Posaconazole Derivatives

The development of novel posaconazole derivatives is an active area of research, driven by the desire to improve upon its antifungal properties, explore new therapeutic applications, and overcome potential resistance mechanisms. figshare.comtandfonline.comcardiff.ac.uk

One approach involves the synthesis of derivatives by modifying the core structure of posaconazole. For example, acetyl, benzyl, and benzoyl derivatives of posaconazole have been synthesized and evaluated for their potential as anticancer agents. figshare.comtandfonline.com These studies often employ computational methods, such as molecular docking and density functional theory (DFT) analysis, to guide the design and predict the activity of the new compounds. figshare.comtandfonline.com

Another strategy focuses on designing novel inhibitors of fungal CYP51 that are effective against resistant strains. cardiff.ac.uk This involves the synthesis of new azole derivatives with different structural features, such as short and extended imidazole/triazole derivatives and propanamide derivatives. cardiff.ac.uk These novel compounds are then tested for their inhibitory activity against the target enzyme and their efficacy against various fungal strains. cardiff.ac.uk

Compound Names

Molecular and Biochemical Mechanisms of Action

Inhibition of Fungal Lanosterol (B1674476) 14α-Demethylase (CYP51)

Posaconazole (B62084) hydrate's primary mechanism of action is the potent and specific inhibition of the fungal enzyme lanosterol 14α-demethylase. mdpi.comjomos.orgresearchgate.netoup.comnih.govdermnetnz.org This enzyme, a product of the ERG11 or CYP51A gene, is a cytochrome P450-dependent protein crucial for the biosynthesis of ergosterol (B1671047) in fungi. mdpi.compatsnap.comnih.gov By targeting this enzyme, posaconazole effectively disrupts a vital fungal process. researchgate.netnih.govplos.org The compound exhibits a high affinity for fungal CYP51 and is a more potent inhibitor than older triazoles like itraconazole (B105839). researchgate.netnih.govwikipedia.org Research has demonstrated its strong inhibitory capacity, with an IC50 (half-maximal inhibitory concentration) as low as 0.25 nM for sterol C14ɑ demethylase and up to 98% inhibition of Candida albicans CYP51 activity in specific assays. probes-drugs.orgapexbt.comnih.gov

Fungal SpeciesTarget EnzymeObserved Inhibition / IC50Reference
GeneralSterol C14ɑ demethylaseIC50 of 0.25 nM probes-drugs.orgapexbt.com
Candida albicansCYP5198% inhibition nih.gov
Various Fungi (Candida, Aspergillus)Lanosterol 14α-demethylaseIC50s range from 7-200 nM abcam.com

The specificity of posaconazole's action stems from its precise interaction with the CYP51 enzyme. Like other azoles, posaconazole binds directly to the heme iron cofactor located within the enzyme's active site. mdpi.comoup.compatsnap.comapexbt.comdrugbank.com This coordination, mediated by a nitrogen atom in the drug's triazole ring, effectively blocks the enzyme's catalytic function. researchgate.net

A distinguishing feature of posaconazole is its extended, lipophilic side chain, which provides additional contact points within a hydrophobic tunnel of the enzyme. mdpi.comoup.comacs.org This long side chain fits securely into a space created by several structural domains of CYP51, enhancing its binding affinity and potency. mdpi.com This unique structural attribute may also allow it to bind effectively to mutated CYP51 enzymes that confer resistance to other azoles with more compact structures. researchgate.net Indeed, mutations known to decrease posaconazole susceptibility often do so by interfering with the binding of this specific side chain. nih.gov Structural studies of the C. albicans CYP51 complex have identified a set of 28 amino acid residues that interact with the posaconazole molecule. frontiersin.org

Posaconazole is an enantiomerically pure compound, existing as a single RRSS isomer with four chiral centers. mdpi.com This specific stereochemistry is fundamental to its potent activity, as the precise three-dimensional arrangement of its atoms dictates its fit within the CYP51 active site. The orientation of the molecule is critical for its inhibitory effect. acs.org For example, the biaryl unit of a related inhibitor occupies a hydrophobic tunnel that is also engaged by the tail of posaconazole. acs.org Crystallographic studies have revealed that posaconazole can adopt multiple conformations when bound to the CYP51 target, with the end of its long side chain fitting somewhat loosely in the entrance of the substrate-binding tunnel. nih.gov This suggests that while the core interactions are tight, some flexibility exists, which may contribute to its broad spectrum of activity.

Consequences on Ergosterol Biosynthesis Pathway and Downstream Effects

The inhibition of lanosterol 14α-demethylase by posaconazole has profound consequences for the ergosterol biosynthetic pathway. nih.gov The primary effect is the blockage of the demethylation of lanosterol at the C-14 position, a critical step in the pathway. mdpi.compatsnap.com This leads to two major downstream effects: a severe depletion of ergosterol, the primary sterol component of the fungal cell membrane, and a concurrent accumulation of toxic 14-α-methylated sterol precursors, such as lanosterol. jomos.orgoup.comnih.govpatsnap.comwikipedia.orgdrugbank.com This dual action disrupts the delicate balance of sterol composition required by the fungus. In vitro studies across various fungal species, including Candida and Aspergillus, have confirmed this mechanism, showing a measurable decrease in ergosterol levels and a buildup of these toxic precursor molecules upon exposure to posaconazole. mdpi.com

Effects on Fungal Cellular Membrane Integrity and Function at the Molecular Level

Ergosterol plays a role analogous to cholesterol in mammalian cells, being essential for maintaining the structural integrity, fluidity, and proper function of the fungal plasma membrane. mdpi.comjomos.orgdermnetnz.orgpatsnap.com The depletion of ergosterol and the incorporation of aberrant sterols into the membrane, as a result of CYP51 inhibition, compromise its structure and function. jomos.orgdermnetnz.org This leads to a cascade of detrimental molecular events, including an increase in membrane permeability, a loss of normal membrane fluidity and symmetry, and the disruption of the tight packing of phospholipid acyl chains. patsnap.comnih.govwikipedia.org Consequently, the function of vital membrane-bound enzyme systems, including ATPase and those of the electron transport chain, is impaired. patsnap.comwikipedia.org This disruption of membrane integrity and function ultimately culminates in the inhibition of fungal growth (a fungistatic effect) or, in some instances, cell death (a fungicidal effect). mdpi.comnih.govdrugbank.com

Subcellular Localization and Intracellular Accumulation within Fungal Cells

Posaconazole's lipophilic nature allows it to passively diffuse across the fungal cell membrane and accumulate to high concentrations within the cell. nih.govnih.govhaematologica.org Research utilizing fluorescently-tagged posaconazole has provided detailed insights into its subcellular distribution. nih.govresearchgate.net These studies show that posaconazole concentrates predominantly within the fungal cell's membrane systems, particularly the endoplasmic reticulum. haematologica.orgnih.govoup.com This is highly significant because the endoplasmic reticulum is the precise location of its target enzyme, CYP51. haematologica.orgnih.gov The co-localization of high drug concentrations at the site of its molecular target is believed to be a key factor contributing to its potent antifungal efficacy. haematologica.orgoup.com This high intracellular concentration can persist for extended periods, exceeding 48 hours. nih.gov

Furthermore, posaconazole has been shown to accumulate within host cells, such as leukocytes and pulmonary epithelial cells, from which it can be rapidly transferred to fungal cells upon contact. haematologica.orgnih.govoup.comoup.com This transfer is a contact-dependent process that does not require host cell phagocytosis and, in the case of Aspergillus fumigatus, is significantly enhanced by the hydrophobic RodA protein layer on the surface of fungal spores. haematologica.orgnih.govoup.com

Summary of Posaconazole's Intracellular and Intercellular Pharmacokinetics
Location of AccumulationKey FindingSignificanceReference
Fungal Endoplasmic ReticulumConcentrates at the location of the target enzyme, CYP51.Enhances inhibitory efficiency by maximizing drug concentration at the target site. haematologica.orgnih.govoup.com
Host Cell Membranes (e.g., Epithelial cells)Accumulates to high levels (40- to 50-fold higher than extracellular levels).Creates a drug reservoir within the host for sustained antifungal activity. researchgate.netpsu.edu
Host Cell to Fungal CellRapid, contact-dependent transfer of the drug to the fungus.Provides a direct delivery mechanism to the invading pathogen. haematologica.orgnih.govoup.com
A. fumigatus SporesTransfer is enhanced by the hydrophobic RodA protein layer.Facilitates efficient uptake by fungal spores upon initial contact. haematologica.orgnih.gov

Preclinical Pharmacological Research

In Vitro Antifungal Activity Spectrum

Posaconazole (B62084) demonstrates a broad spectrum of in vitro activity, inhibiting the growth of numerous clinically significant yeasts and molds. asm.org Its primary mechanism involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov

Table 1: In Vitro Activity of Posaconazole Against Yeasts

Organism Number of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Source(s)
Candida albicans 1,992 Not Reported 0.03 0.06 nih.gov
Candida glabrata 421 Not Reported 1.0 4.0 nih.gov
Candida krusei 114 Not Reported 0.25 0.5 nih.gov
Candida spp. (Overall) 3,312 Not Reported 0.06 0.5 nih.gov
Cryptococcus neoformans 373 Not Reported 0.12 0.5 nih.gov
Cryptococcus neoformans var. grubii 59 0.0313–0.5 0.125 0.25 frontiersin.org
Cryptococcus gattii 20 0.0156–0.25 0.125 0.25 frontiersin.org

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the isolates, respectively.

Posaconazole's in vitro activity extends to a wide variety of molds, including those often refractory to other antifungal agents. It consistently demonstrates potent activity against Aspergillus species, such as A. fumigatus, A. flavus, and A. niger. nih.govasm.org A comprehensive analysis found MIC90 values of 0.5 µg/mL for Aspergillus species. asm.org

A distinguishing feature of posaconazole is its consistent in vitro activity against the class Zygomycetes, including genera like Rhizopus, Mucor, and Absidia, which is often lacking in other azoles. nih.govasm.orgnih.gov For zygomycetes, the MIC90 has been reported to be 4.0 µg/mL. asm.org This enhanced activity is attributed to its potent inhibition of ergosterol synthesis in these organisms. nih.gov However, its effectiveness against Mucor circinelloides has shown variability in preclinical models, suggesting that it should be used with caution for infections caused by this specific species. psu.edu

Posaconazole's activity against Fusarium species is generally limited and species-dependent. nih.govasm.org While some species like F. verticillioides may show some susceptibility, others such as the F. solani species complex are often resistant. mdpi.com

Table 2: In Vitro Activity of Posaconazole Against Molds

Organism Number of Isolates MIC Range (µg/mL) MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Source(s)
Aspergillus spp. 1,423 Not Reported 0.125 0.5 asm.org
Zygomycetes 86 Not Reported 0.5 4.0 asm.org
Rhizopus oryzae Not Specified 0.5 (in ME broth) Not Reported Not Reported nih.gov
Absidia corymbifera Not Specified 0.125 (in ME broth) Not Reported Not Reported nih.gov
Fusarium spp. 114 Not Reported 4.0 >8.0 nih.gov

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the isolates, respectively. ME = Malt Extract.

In addition to its antifungal properties, posaconazole has demonstrated significant in vitro activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov This activity is attributed to the inhibition of the parasite's sterol biosynthesis pathway at the level of CYP51. frontiersin.org Studies have reported potent action against both the extracellular epimastigote and the clinically relevant intracellular amastigote forms of the parasite. However, while potent, research indicates that posaconazole alone may not be curative in vitro, as parasite recrudescence can be observed after drug washout. plos.org

**Table 3: In Vitro Activity of Posaconazole Against *Trypanosoma cruzi***

Parasite Strain/Form Assay Type IC₅₀ (µM) Source(s)
T. cruzi (Strain not specified) Not Specified 5.429 nih.gov
T. copemani G1 Not Specified 1.254 nih.gov
T. copemani G2 Not Specified 6.147 nih.gov
T. cruzi Tulahuen (amastigotes) β-galactosidase assay 0.11 plos.org

IC₅₀ represents the half-maximal inhibitory concentration.

In Vitro Pharmacodynamic (PD) Studies

In vitro pharmacodynamic studies are crucial for understanding the relationship between drug exposure and antimicrobial effect, helping to define optimal exposure targets for efficacy.

For posaconazole, as with other triazole antifungals, the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) has been identified as the key pharmacodynamic index linked to therapeutic efficacy. nih.govbjid.org.br Preclinical studies using various in vitro and animal models of invasive fungal infections have sought to define the target fAUC/MIC ratios required for specific endpoints, such as stasis or fungal killing.

In models of invasive aspergillosis, the fAUC/MIC required for a 50% effective dose (ED50) was found to be approximately 1.8, while a ratio of at least 10 was needed for maximal effect (Emax). bjid.org.br Other studies in neutropenic murine models of aspergillosis have identified AUC/MIC ratios of 167–178 as being associated with a 50% response. dovepress.com For Candida infections, required fAUC/MIC ratios to achieve the ED50 in murine models range from 6 to 27. bjid.org.br An in vitro PK/PD model studying C. albicans also validated the fAUC/MIC ratio as the primary driver of efficacy. researchgate.net For mucormycosis, an AUC/MIC target of >100 was associated with a 90% response in a neutropenic murine model. dovepress.com

The determination of MIC and IC50 values is a cornerstone of preclinical antifungal research. These values provide a quantitative measure of a drug's potency. For posaconazole, MICs are typically determined using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). researchgate.netnih.gov

The MIC is generally defined as the lowest drug concentration that prevents visible fungal growth. oup.com For posaconazole, this is often assessed after 24 or 48 hours of incubation. researchgate.net In research settings, IC50 values, which represent the concentration required to inhibit 50% of enzyme activity or cell growth, are also determined, particularly in studies investigating the mechanism of action, such as the inhibition of the CYP51 enzyme. asm.orgdiva-portal.org For example, in vitro studies using reconstituted A. fumigatus CYP51 enzymes found IC50 values for posaconazole to be between 0.16 and 0.38 µM. asm.org For T. cruzi, IC50 values are determined against the parasite's proliferative stages to quantify the drug's trypanocidal activity. scielo.br

Pharmacokinetic/Pharmacodynamic (PK/PD) Target Derivation from Preclinical and Mechanistic Models

The determination of pharmacokinetic/pharmacodynamic (PK/PD) targets for posaconazole has been heavily reliant on data from preclinical animal models and mechanistic studies. These investigations aim to establish a relationship between drug exposure and the resulting antifungal effect, which is crucial for optimizing dosing regimens. nih.gov The primary PK/PD index that has been shown to correlate most strongly with the therapeutic success of posaconazole is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC). nih.govresearchgate.net

In various animal models of invasive fungal infections, a dose-dependent and concentration-dependent response to posaconazole has been consistently observed. nih.govresearchgate.net For instance, in a murine model of invasive pulmonary aspergillosis, an AUC/MIC ratio of 167 was identified as being associated with a half-maximal antifungal effect. nih.gov Other preclinical models have suggested that an AUC/MIC ratio of greater than or equal to 200 is a relevant target for efficacy, particularly against Aspergillus species. mdpi.com

While the AUC/MIC ratio is the fundamental PK/PD index, trough concentrations (Cmin) are often used as a surrogate marker in clinical practice due to the strong correlation between Cmin and AUC24. researchgate.net Preclinical data have supported certain trough concentration targets. For example, early preclinical studies indicated that posaconazole might interfere with steroidogenesis at levels exceeding 3.75 mg/L. jhoponline.comoup.com For prophylactic use, a Cmin of ≥0.5 to 0.7 mg/L has been associated with a reduced risk of breakthrough invasive fungal disease. researchgate.net For the treatment of established infections like invasive aspergillosis, a higher Cmin of ≥1 mg/L has been linked to improved clinical outcomes. researchgate.net

It is important to note that these PK/PD targets were largely derived from studies using conventional indices that may not fully capture the dynamic nature of drug exposure and mechanistic pharmacology. nih.gov Nevertheless, these preclinical findings have provided a critical foundation for guiding the clinical use of posaconazole. nih.gov

Preclinical In Vivo Efficacy Studies in Animal Models

A substantial body of evidence from a wide array of animal models of invasive fungal infections has demonstrated the potent and broad-spectrum in vivo efficacy of posaconazole. tandfonline.comnih.govnih.gov These studies have been instrumental in establishing the preclinical proof-of-concept for its use against a variety of fungal pathogens, including those often refractory to other antifungal agents. tandfonline.comnih.govnih.gov

Murine and Rabbit Models of Invasive Fungal Infections

Murine and rabbit models have been cornerstones in the preclinical evaluation of posaconazole. The persistently neutropenic rabbit model of invasive pulmonary aspergillosis has been particularly predictive of clinical outcomes. mdpi.com In this model, posaconazole has been shown to be superior to itraconazole (B105839) and as effective as amphotericin B in reducing fungal burden and improving survival. mdpi.comresearchgate.net Specifically, posaconazole demonstrated a significant reduction in residual fungal burden, mean pulmonary infarct score, and total lung weight at certain doses. mdpi.com These findings in the rabbit model helped to lay the groundwork for successful clinical trials in humans for the prophylaxis of invasive aspergillosis. mdpi.com

In various murine models, posaconazole has also shown significant efficacy against a range of invasive fungal infections. oup.com These include models of invasive aspergillosis, zygomycosis, fusariosis, and cerebral phaeohyphomycosis. oup.com For example, in a murine model of central nervous system (CNS) aspergillosis, posaconazole was found to be as effective as amphotericin B and superior to itraconazole and caspofungin in prolonging survival and reducing the fungal load in the brain and kidneys. nih.gov In neutropenic mice with zygomycosis, posaconazole prolonged survival and reduced tissue burden at specific dosages. researchgate.net

Assessment of Antifungal Efficacy in Specific Disease Models

The preclinical efficacy of posaconazole has been evaluated in various specific disease models, demonstrating its broad spectrum of activity.

Invasive Aspergillosis: In both murine and rabbit models of invasive aspergillosis, posaconazole has consistently shown dose-dependent antifungal activity. nih.govresearchgate.net It has proven to be more effective than itraconazole in these models. mdpi.comresearchgate.net

Candidiasis: In a murine model of disseminated candidiasis caused by Candida albicans, including fluconazole-resistant strains, the combination of posaconazole and amphotericin B was more effective than either drug used alone. researchgate.net

Cryptococcal Meningitis: In a rabbit model of experimental cryptococcal meningitis, posaconazole was as effective as fluconazole (B54011). oup.com In murine models, posaconazole was effective at reducing the fungal burden in the brain and lungs of mice infected with Cryptococcus neoformans. researchgate.net

Zygomycosis: Posaconazole has demonstrated efficacy in murine models of zygomycosis, showing superiority over itraconazole in some instances. researchgate.net

Other Fungal Infections: Efficacy has also been shown in murine models of histoplasmosis, blastomycosis, and coccidioidomycosis. oup.com

These preclinical in vivo studies have consistently supported the potent and broad-spectrum antifungal activity of posaconazole across a range of clinically relevant fungal pathogens and disease states. tandfonline.comnih.govnih.gov

Mechanistic Drug-Drug Interactions

Posaconazole is involved in clinically significant drug-drug interactions, primarily through its effects on metabolic enzymes and drug transporters. nih.govmdpi.com Understanding these mechanisms is crucial for anticipating and managing potential interactions with co-administered medications.

Cytochrome P450 Enzyme Modulation (e.g., CYP3A4 inhibition)

The most prominent mechanism of drug-drug interaction for posaconazole is its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.govmdpi.comresearchgate.netdrugs.comseq.es CYP3A4 is a major enzyme involved in the metabolism of a vast number of drugs. oup.com By inhibiting CYP3A4, posaconazole can significantly increase the plasma concentrations of co-administered drugs that are substrates of this enzyme, potentially leading to toxicity. nih.govdrugs.com

Preclinical and clinical studies have confirmed that posaconazole is a strong inhibitor of both intestinal and hepatic CYP3A4. researchgate.netresearchgate.net This inhibition is considered the primary mechanism for interactions with drugs such as cyclosporine, tacrolimus (B1663567), and sirolimus, necessitating dose adjustments or contraindication. drugs.com In contrast to some other azole antifungals, posaconazole has been shown to have minimal to no inhibitory effect on other major CYP450 isoenzymes, including CYP1A2, CYP2C8/9, CYP2D6, and CYP2E1. nih.govresearchgate.net This more selective inhibition profile suggests a potentially narrower spectrum of CYP-mediated drug interactions compared to other triazoles. nih.govresearchgate.net

Uridine Diphosphate Glucuronosyltransferase (UGT) Pathway Involvement

While posaconazole is a potent inhibitor of CYP3A4, its own metabolism is not significantly mediated by the CYP450 system. tandfonline.comnih.govnih.gov Instead, the primary metabolic pathway for posaconazole is glucuronidation, a Phase II reaction, specifically via the Uridine Diphosphate Glucuronosyltransferase 1A4 (UGT1A4) enzyme. nih.govresearchgate.netnih.gov Approximately 17% of a posaconazole dose is metabolized through this pathway. nih.gov

This metabolic pathway makes posaconazole susceptible to interactions with drugs that are inducers or inhibitors of UGT enzymes. nih.govmdpi.com For instance, potent inducers of UGT, such as phenytoin (B1677684) and rifampin, can significantly decrease posaconazole plasma concentrations by enhancing its metabolism, which may lead to reduced antifungal efficacy. asm.org Conversely, co-administration with inhibitors of the UGT pathway could potentially increase posaconazole levels, although this is less commonly a clinical concern. Posaconazole itself is also a substrate for the P-glycoprotein (P-gp) efflux transporter, which can influence its disposition, but the primary interaction pathway as a "victim" drug is through UGT1A4 induction. nih.govmdpi.com

P-glycoprotein (P-gp) Efflux Pump Modulation

Posaconazole hydrate (B1144303) has been identified in preclinical research as both a substrate and an inhibitor of the P-glycoprotein (P-gp) efflux pump, an ATP-dependent transporter encoded by the MDR1 gene. oup.comnih.govresearchgate.net P-gp plays a critical role in multidrug resistance by actively expelling a wide array of xenobiotics from cells, thereby reducing their intracellular concentration and therapeutic efficacy. mdpi.comfrontiersin.org

In vitro studies have consistently demonstrated that posaconazole can inhibit P-gp. oup.comasm.org However, its inhibitory potency is considered weak when compared to other azoles like ketoconazole (B1673606) and itraconazole. asm.org Furthermore, some research suggests that the concentrations of posaconazole required to inhibit P-gp in vitro may not be clinically relevant once adjusted for protein binding. researchgate.netresearchgate.net

Table 1: Summary of Posaconazole Hydrate Interaction with P-glycoprotein (P-gp)

Interaction TypeFindingModelReference
InhibitorPosaconazole is an inhibitor of P-gp.In vitro oup.comasm.orgresearchgate.net
SubstratePosaconazole is a substrate for P-gp.In vitro oup.comasm.org
In vivo RelevanceP-gp does not appear to significantly contribute to posaconazole disposition in vivo.In vivo (human pharmacokinetics) asm.org

Synergistic and Antagonistic Interactions with Other Antifungal Agents in Preclinical Models

The strategy of combining antifungal agents is a key area of preclinical research, aimed at enhancing efficacy, broadening the spectrum of activity, and overcoming drug resistance. This compound has been extensively studied in combination with other antifungal classes in various preclinical models to assess potential synergistic or antagonistic effects. plos.orgnih.gov

Preclinical studies have demonstrated that the combination of posaconazole and the echinocandin caspofungin frequently results in synergistic or indifferent interactions, with no antagonism reported. plos.orgnih.gov This synergy has been observed against a range of fungal pathogens, including those resistant to either azoles or echinocandins alone. plos.orgjocmr.org

In vitro and in vivo studies have shown that posaconazole and caspofungin act synergistically against Candida albicans. plos.org In a murine model of systemic candidiasis, the combination prolonged the survival of mice infected with a drug-susceptible C. albicans strain compared to monotherapy with either agent. plos.org Synergy was also noted in vitro against fluconazole- and echinocandin-resistant C. albicans isolates. plos.org The proposed mechanism for this interaction involves the distinct actions of the two drugs: posaconazole inhibits ergosterol synthesis in the cell membrane, which may make the FKS1 enzyme more accessible or sensitive to inhibition by caspofungin, or the cell wall disruption by caspofungin may facilitate posaconazole's entry into the fungal cell. nih.gov

Against Zygomycetes, the combination showed in vitro synergy. nih.gov In a rabbit model of Exserohilum rostratum meningoencephalitis, the combination of posaconazole and caspofungin resulted in the complete clearance of the fungal burden from all sampled tissues, including the cerebrum, cerebellum, and spinal cord. mdpi.comresearchgate.net

Table 2: Preclinical Studies of Posaconazole in Combination with Caspofungin

PathogenModelObserved InteractionKey FindingReference
Candida albicans (including resistant isolates)In vitroSynergySynergistic activity against both drug-susceptible and resistant strains. plos.org
Candida albicansMurine modelSynergyCombination therapy prolonged survival compared to monotherapy. plos.org
Aspergillus fumigatusGalleria mellonella modelIndifferent/SynergisticInteraction depended on the susceptibility of the strain. frontiersin.org
Clinical ZygomycetesIn vitroSynergyDemonstrated synergistic effect against various clinical isolates. nih.gov
Exserohilum rostratumRabbit modelSynergyAchieved full clearance of residual fungal burden from CNS tissues. mdpi.comresearchgate.net

Amphotericin B: The interaction between posaconazole and amphotericin B is complex, with preclinical studies reporting dose-dependent synergy, indifference, and antagonism. nih.govnih.gov In a murine model of disseminated zygomycosis caused by Rhizopus oryzae, a combination of low-dose amphotericin B with posaconazole significantly prolonged survival and reduced tissue fungal burden compared to either drug alone. researchgate.net Conversely, studies of invasive candidiasis found that the interaction depended on the amphotericin B dose; synergy was observed when posaconazole was combined with low, less effective doses of amphotericin B, whereas antagonism was found with higher, more effective doses. nih.gov In models of cryptococcal infection, the combination was more effective at reducing the fungal burden in the brain than either drug alone, but did not show a survival benefit over amphotericin B monotherapy. asm.org Importantly, several studies using models of aspergillosis and candidiasis found no evidence of antagonism. nih.govasm.org

FK506 (Tacrolimus): Posaconazole exhibits significant synergistic antifungal activity with the calcineurin inhibitor FK506 (tacrolimus) against various fungi. plos.orgresearchgate.net This synergy has been demonstrated in vitro and in vivo against Candida albicans, including azole-resistant isolates. plos.orgnih.gov In a murine model, the combination showed therapeutic efficacy against a drug-susceptible C. albicans strain. plos.org A potential confounding factor is that posaconazole can inhibit the metabolism of FK506 through CYP3A4, increasing its levels in vivo. plos.orgnih.gov The combination has also shown potent synergy against Aspergillus fumigatus. In vitro studies found that the addition of tacrolimus increased posaconazole's activity by 4-fold against azole-resistant A. fumigatus and up to 30-fold against a sensitive strain. frontiersin.orgfrontiersin.org This enhanced efficacy was also confirmed in a Galleria mellonella infection model, where the combination led to a greater reduction in fungal burden than posaconazole alone. frontiersin.orgfrontiersin.org

Table 3: Preclinical Studies of Posaconazole with Amphotericin B and FK506

Combination AgentPathogenModelObserved InteractionKey FindingReference
Amphotericin BRhizopus oryzaeMurine modelSynergyLow-dose Amphotericin B with Posaconazole prolonged survival. researchgate.net
Amphotericin BCandida albicansIn vitro / In vivoDose-dependent Synergy and AntagonismSynergy with low-dose Amphotericin B; antagonism with high-dose. nih.gov
Amphotericin BCryptococcus neoformansMurine modelSynergy (tissue burden) / Indifference (survival)Reduced brain fungal burden but did not improve survival over Amphotericin B alone. asm.org
Amphotericin BAspergillus flavusMurine modelNo AntagonismNo antagonistic interaction was observed. asm.org
FK506 (Tacrolimus)Candida albicansIn vitro / Murine modelSynergySynergistic against both drug-susceptible and resistant strains. plos.orgnih.gov
FK506 (Tacrolimus)Aspergillus fumigatus (including resistant isolates)In vitro / Galleria mellonella modelSynergyIncreased posaconazole efficacy by 4-fold against resistant isolates. frontiersin.orgfrontiersin.org

Pharmacokinetics and Metabolism in Preclinical Contexts

Distribution and Tissue Compartmentation in Animal Models

Preclinical studies in animal models indicate that posaconazole (B62084) has a large apparent volume of distribution, suggesting extensive distribution into tissues. nih.gov This is further supported by findings in a rat model of invasive pulmonary aspergillosis, where posaconazole concentrations in lung tissue were found to be several-fold higher than in serum. sci-hub.senih.govresearchgate.net

Key findings on distribution include:

High Tissue Penetration: The drug demonstrates excellent penetration into the lungs. researchgate.net

Accumulation in Tissues: Following multiple-dose administration in rats, a significant accumulation of posaconazole was observed in lung tissue. sci-hub.senih.govresearchgate.net

Wide Distribution: After oral administration of radiolabeled posaconazole to rats, radioactivity was widely distributed throughout the body. europa.eu

Excretion in Milk: Preclinical models in lactating rats have shown that posaconazole is excreted into breast milk. jefferson.edueuropa.eu

This extensive tissue distribution is a critical aspect of its pharmacokinetic profile, ensuring that the drug reaches the sites of infection.

Metabolic Pathways and Metabolite Identification in Vitro/Animal Models

The metabolism of posaconazole is limited and does not extensively involve the cytochrome P450 (CYP) enzyme system. researchgate.netnih.gov Instead, its primary metabolic route is through Phase II biotransformation, specifically glucuronidation. researchgate.netnih.govdovepress.commdpi.com

Phase II Biotransformations (Glucuronidation)

In vitro and in vivo studies have consistently shown that the main metabolic pathway for posaconazole is the formation of glucuronide conjugates. mdpi.comresearchgate.net In healthy male subjects who received a single oral dose of radiolabeled posaconazole, the majority of the metabolites found in urine were glucuronide conjugates. jefferson.edu The primary metabolites are monoglucuronide conjugates of the parent compound. researchgate.net

Role of Specific Enzymes (e.g., UGT1A4)

The specific enzyme responsible for the glucuronidation of posaconazole has been identified as UDP-glucuronosyltransferase 1A4 (UGT1A4). dovepress.comresearchgate.netnih.govcaymanchem.com In vitro studies using human liver microsomes confirmed that UGT1A4 is the main enzyme mediating the formation of posaconazole glucuronide metabolites. nih.gov Genetic variations in the UGT1A4 gene can influence the metabolism of posaconazole, potentially leading to variability in plasma concentrations among individuals. frontiersin.org

Excretion Routes in Preclinical Species

The primary route of elimination for posaconazole is through the feces. nih.gov In preclinical studies with radiolabeled posaconazole, the majority of the administered dose was recovered in the feces as the unchanged parent drug. A smaller portion, approximately 14%, is excreted in the urine, mainly as glucuronide conjugates. jefferson.edu The renal clearance of posaconazole is negligible. researchgate.netnih.gov

Mechanisms of Fungal Resistance to Posaconazole

Molecular Basis of Resistance Development

The development of resistance to posaconazole (B62084) in fungal species like Aspergillus fumigatus and Candida species is a complex process driven by specific genetic alterations. These changes either prevent the drug from binding to its target or actively remove it from the fungal cell.

The primary mechanism of action for posaconazole involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. apexbt.com This enzyme is encoded by the ERG11 gene in yeasts like Candida albicans and its ortholog, the cyp51A gene, in molds like Aspergillus fumigatus. oup.comresearchgate.net

Mutations in this target gene are a principal cause of azole resistance. These point mutations lead to amino acid substitutions in the enzyme, which can reduce its binding affinity for posaconazole and other azoles. oup.com While posaconazole's chemical structure allows it to bind more avidly to the target enzyme, even in the presence of some mutations that confer resistance to other azoles like fluconazole (B54011), specific mutations can significantly reduce its susceptibility. oup.comresearchgate.net

In C. albicans, numerous mutations in ERG11 have been identified in azole-resistant clinical isolates. nih.gov For instance, a novel P230L substitution, when present with other mutations, was found to confer the highest level of posaconazole resistance in sequential clinical isolates from a patient undergoing therapy. oup.com In Aspergillus fumigatus, mutations in the cyp51A gene are well-documented drivers of resistance. The location and nature of the amino acid substitution often determine the specific pattern of azole cross-resistance. tandfonline.com

Table 1: Selected ERG11/cyp51A Mutations and Their Impact on Posaconazole Susceptibility

Fungal SpeciesGeneMutation (Amino Acid Substitution)Impact on Posaconazole SusceptibilityReference(s)
Aspergillus fumigatuscyp51AG54Confers cross-resistance to itraconazole (B105839) and posaconazole. oup.comasm.org oup.comasm.org
Aspergillus fumigatuscyp51AM220Associated with a resistance phenotype with elevated MICs to all azoles, including posaconazole. oup.com oup.com
Aspergillus fumigatuscyp51ATR34/L98HA tandem repeat in the promoter region combined with a point mutation, causing pan-azole resistance. dovepress.com dovepress.com
Aspergillus fumigatuscyp51ATR46/Y121F/T289AA tandem repeat and point mutations that cause reduced posaconazole potency. dovepress.com dovepress.com
Candida albicansERG11P230LIn combination with other mutations, conferred the highest level of posaconazole resistance in tested isolates. oup.com oup.com
Candida tropicalisERG11Y132CA homozygous mutation found in a pan-azole-resistant strain, located in the substrate access channel, which can decrease the affinity of the enzyme for azoles. nih.gov nih.gov

Another major mechanism of resistance is the reduction of intracellular drug concentration through the overexpression of efflux pump proteins. biomedpharmajournal.orgasm.org These transporters, located in the fungal plasma membrane, actively expel antifungal agents from the cell. researchgate.net Fungi possess two main families of efflux transporters implicated in azole resistance: the ATP-binding cassette (ABC) superfamily and the Major Facilitator Superfamily (MFS). oup.comasm.org

In Candida species, the upregulation of genes encoding these pumps, such as CDR1 and CDR2 (from the ABC family) and MDR1 (from the MFS family), is a common cause of azole resistance. oup.comnih.gov Posaconazole is a substrate for these pumps, and their overexpression can lead to reduced susceptibility. asm.org Similarly, in Aspergillus fumigatus, the overexpression of MFS transporters like AfuMDR1, AfuMDR2, MDR3, and MDR4 has been associated with azole resistance. frontiersin.org The increased production of these pumps means that the drug is removed from the cell before it can reach its target, lanosterol 14α-demethylase, thereby diminishing its efficacy. biomedpharmajournal.org

Cross-Resistance Patterns with Other Azole Antifungals

Due to shared mechanisms of resistance, particularly target site mutations and efflux pump overexpression, cross-resistance among azole antifungals is a common phenomenon. asm.org However, the pattern of cross-resistance can be complex and depends on the specific molecular alteration. tandfonline.com

An isolate resistant to one azole may or may not be resistant to another. For example, some ERG11 mutations in C. albicans can cause high-level resistance to fluconazole and voriconazole (B182144) while having a less significant impact on posaconazole susceptibility. oup.com Conversely, certain mutations in the cyp51A gene of A. fumigatus confer broad cross-resistance to multiple azoles. A substitution at position G54 is linked to resistance to itraconazole and posaconazole, while mutations at M220 can lead to resistance against all tested azoles. oup.comasm.org Studies on Aspergillus isolates resistant to itraconazole and voriconazole have demonstrated low-level cross-resistance to posaconazole. oup.com In Candida species, adaptation to posaconazole has been shown to result in widespread cross-tolerance to other azole drugs like fluconazole. nih.gov

Table 2: Patterns of Azole Cross-Resistance Associated with Specific Resistance Mechanisms

MechanismFungal SpeciesAssociated AzolesCross-Resistance ProfileReference(s)
Target Site Mutation
cyp51A G54 substitutionAspergillus fumigatusItraconazole, PosaconazoleCross-resistance between itraconazole and posaconazole; voriconazole susceptibility may be retained. tandfonline.comasm.org tandfonline.comasm.org
cyp51A M220 substitutionAspergillus fumigatusItraconazole, Voriconazole, PosaconazoleCross-resistance to all tested azole drugs. oup.com oup.com
cyp51A L98H + 34-bp tandem repeatAspergillus fumigatusItraconazole, Voriconazole, PosaconazoleConfers cross-resistance to all tested azole drugs. asm.org asm.org
Efflux Pump Overexpression
Upregulation of CDR genesCandida glabrataFluconazole, PosaconazoleFluconazole-resistant isolates often exhibit cross-resistance to all azoles, including posaconazole, as they are substrates for the CDR pumps. asm.org asm.org

Research Strategies to Overcome Resistance in Laboratory Settings

Overcoming antifungal resistance is a critical area of research. In laboratory settings, several strategies are being explored to restore the efficacy of drugs like posaconazole against resistant fungal strains.

One major approach involves the development of efflux pump inhibitors (EPIs). The goal is to use these agents in combination with an azole antifungal to block the pump's ability to expel the drug, thereby restoring its intracellular concentration and antifungal activity. asm.orgnih.gov Screening chemical libraries to identify compounds that chemosensitize resistant strains to azoles is an active area of investigation. nih.gov

Another strategy targets cellular pathways that enable fungi to tolerate the stress induced by antifungal drugs. For example, inhibiting the molecular chaperone Hsp90 has been shown to abrogate azole resistance in C. albicans and A. fumigatus. dovepress.com Hsp90 helps stabilize the mutated Erg11p enzyme, and its inhibition can destabilize the protein, rendering the fungus susceptible to azoles again. Similarly, targeting the calcineurin signaling pathway, which is crucial for fungal stress responses, has shown promise. dovepress.com

The use of novel, non-traditional antifungal agents in combination therapy is also being investigated. For instance, silver nanoparticles have demonstrated potent in vitro activity against fluconazole-resistant Candida species and are noted to be more effective than posaconazole in some laboratory tests. dovepress.com These and other strategies, such as developing new antifungals that are not substrates for efflux pumps or that target different cellular pathways, are essential for combating the growing threat of resistance. dovepress.comasm.org

Solid State Chemistry and Pharmaceutical Formulation Research

Polymorphism and Hydrate (B1144303) Forms of Posaconazole (B62084)

The ability of posaconazole to exist in multiple solid forms, known as polymorphism, is a critical aspect of its pharmaceutical development. sdu.dknih.gov These different forms, including polymorphs, pseudopolymorphs (hydrates and solvates), can exhibit distinct physical and chemical properties, such as stability, solubility, and dissolution rate, which can impact the performance of the final drug product. To date, at least fourteen different crystal forms of posaconazole have been reported in the literature. sdu.dknih.govmdpi.com

Identification and Characterization of Crystal Forms (e.g., Form I, Form S, Form A)

Several crystalline forms of posaconazole have been identified and characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy. sdu.dknih.gov Among the most studied are Forms I, II, III, IV, S, and A.

Form I: This is an anhydrous crystalline form and is considered the most stable polymorph. acs.orggoogle.com It is the form typically used as the starting raw material for the manufacture of posaconazole oral suspensions. mdpi.comnih.govnih.govresearchgate.net

Forms II and III: These are other anhydrous polymorphic forms that have been found to be generally unstable under the conditions investigated. google.comgoogle.com

Form S: This form is a hydrated crystal, specifically a trihydrate, containing three molecules of water per molecule of posaconazole. nih.govnih.govresearchgate.net It is the form found in the final commercial oral suspension, resulting from a transformation of Form I during the manufacturing process. sdu.dknih.govnih.gov

Form A: Research has identified Form A as another hydrate of posaconazole. It has been shown to be more stable in water than Form S. sdu.dk

Form IV: This is a nonstoichiometric hydrate form, meaning the ratio of water to posaconazole molecules can vary, typically from 0 to 1.5 moles of water per mole of the drug. google.comgoogle.com It is characterized by a unique PXRD pattern with peaks at approximately 3.2°, 6.6°, 10.9°, 16.9°, 18.4°, and 25.1° 2-theta. google.comgoogle.com

Other designated forms include V, II-S, Y, and N, which have also been noted in various studies and patents. mdpi.com

Table 1: Summary of Key Crystalline Forms of Posaconazole

Form NameTypeKey Characteristics
Form I Anhydrous PolymorphThe most stable anhydrous form; used as the active pharmaceutical ingredient (API) for oral suspensions. acs.orggoogle.com
Form II Anhydrous PolymorphReported to be unstable. google.comgoogle.com
Form III Anhydrous PolymorphReported to be unstable. google.comgoogle.com
Form S Hydrate (Trihydrate)Found in the final oral suspension product; contains three water molecules per drug molecule. nih.govnih.govresearchgate.net
Form A HydrateA more stable hydrate form than Form S in aqueous environments. sdu.dk
Form IV Nonstoichiometric HydrateContains a variable amount of water (up to 1.5 moles per mole of posaconazole). google.comgoogle.com

Pseudopolymorphism and Solvate Forms

Pseudopolymorphism refers to the formation of crystalline structures that incorporate solvent molecules, known as solvates, or water molecules, known as hydrates. Posaconazole exhibits significant pseudopolymorphism.

The hydrate forms, such as the trihydrate Form S and the nonstoichiometric Form IV, are prime examples of this phenomenon. nih.govgoogle.comgoogle.com The presence and amount of water in the crystal lattice fundamentally alter the solid-state properties of the compound. For instance, Form S has been identified as a pseudopolymorphic hydrate. nih.gov In addition to hydrates, posaconazole can form solvates with other solvents. Solvates with isopropanol, methanol, and a mixture of dioxane and water have been reported in the literature. mdpi.com

Water-Mediated Phase Transformations and Their Mechanisms

The transformation between different solid forms of posaconazole, particularly in the presence of water, is a critical area of study. The conversion of the anhydrous Form I to the hydrated Form S is a well-documented water-mediated phase transformation. nih.govnih.govresearchgate.net This transition occurs during the production of the aqueous oral suspension. nih.govresearchgate.net

The mechanism is understood to be a solvent-mediated process where the anhydrous Form I, upon contact with water, dissolves and recrystallizes as the more stable hydrated Form S under those conditions. nih.gov However, the transformation can be incomplete due to the poor wettability of posaconazole Form I particles. nih.govnih.govresearchgate.net To overcome this, processing techniques such as sonication can be applied to ensure complete wetting and facilitate the full conversion to Form S. nih.govnih.govresearchgate.net

Further investigation has revealed that the stability relationship between hydrates is also complex. Form S, while being the form present in the commercial suspension, is not the most thermodynamically stable hydrate in an aqueous environment. sdu.dk Over time, Form S will convert to the more stable hydrate, Form A, when stored in water for extended periods, such as two weeks. sdu.dk This subsequent transformation is prevented in the commercial formulation by the presence of excipients like polysorbate 80, which stabilizes Form S. sdu.dknih.gov

Amorphous Solid Dispersions and Coamorphous Formulations for Solubility Enhancement

To address the low aqueous solubility of posaconazole, researchers have focused on creating amorphous forms, which lack the long-range molecular order of crystalline materials and typically exhibit higher solubility and faster dissolution rates. Amorphous solid dispersions (ASDs) are a key strategy, where the amorphous drug is molecularly dispersed within a polymer matrix to enhance solubility and maintain physical stability. acs.orgmdpi.com

Posaconazole has been successfully formulated into ASDs using various polymers, including Soluplus®, Kollidon K30, Kollidon VA64, Eudragit L100, and HPMCAS-H. acs.orgmdpi.comnih.govnih.gov These formulations are often produced using techniques like hot-melt extrusion (HME) and spray drying. mdpi.comnih.govnih.gov Characterization by DSC and PXRD is used to confirm the amorphous nature of the drug within the dispersion. nih.gov These ASDs have demonstrated a significant increase in the aqueous solubility of posaconazole. mdpi.com

In addition to polymer-based ASDs, coamorphous formulations have emerged as a promising alternative. researchgate.net These systems involve combining the active pharmaceutical ingredient with a low-molecular-weight excipient (a coformer) to form a single-phase amorphous system. Research into coamorphous solid forms of posaconazole with carboxylic acids has been undertaken to improve its physicochemical properties. researchgate.net

Cocrystallization Research

Cocrystallization is another crystal engineering technique used to modify the physicochemical properties of an active pharmaceutical ingredient without altering its molecular structure. A cocrystal consists of the API and a coformer, which are present in a stoichiometric ratio within a single crystal lattice.

Identification and Characterization of Posaconazole Cocrystals

Significant research has been conducted to discover and characterize posaconazole cocrystals to improve its solubility and dissolution rate. usp.brresearchgate.net These multicomponent crystalline forms are typically characterized by PXRD, DSC, Nuclear Magnetic Resonance (NMR), and spectroscopy to confirm their structure and properties. usp.brnih.gov

A high-throughput screening study successfully identified thirteen new cocrystals of posaconazole with various coformers. nih.govresearchgate.net These included seven anhydrous cocrystals, five hydrate cocrystals, and one solvate. nih.govresearchgate.net Other studies have focused on specific coformers, such as 4-aminobenzoic acid (4ABA) and adipic acid, which formed cocrystals with enhanced dissolution profiles compared to the pure drug. usp.brresearchgate.netacs.org The posaconazole-adipic acid cocrystal, for example, showed a lower melting point (128.6°C) compared to the pure drug (168.4°C), indicating the formation of a new solid phase. usp.br

Table 2: Examples of Identified Posaconazole Cocrystals

CoformerCocrystal TypeMethod of Preparation
4-Aminobenzoic acid (4ABA)AnhydrousReaction Crystallization researchgate.netnih.gov
Adipic acidAnhydrousSolvent-Assisted Grinding usp.br
Maleic acidAnhydrousHigh-Throughput Screening nih.gov
L-Malic acidAnhydrousHigh-Throughput Screening nih.gov
Citric acidAnhydrousHigh-Throughput Screening nih.gov
Salicylic acidAnhydrousHigh-Throughput Screening nih.gov
Succinic acidHydrateHigh-Throughput Screening nih.gov
Fumaric acidHydrateHigh-Throughput Screening nih.gov
Ferulic acidHydrateHigh-Throughput Screening nih.gov
Adipic acidHydrateHigh-Throughput Screening nih.gov
3,4-Dihydroxybenzoic acidHydrateHigh-Throughput Screening acs.orgnih.gov
Fumaric acidSolvate (THF)High-Throughput Screening nih.gov

Impact on Physicochemical Properties and Processing (e.g., stability, dissolution)

The solid-state form of posaconazole has a significant impact on its physicochemical properties, which in turn affects pharmaceutical processing and bioavailability. Posaconazole can exist in different polymorphic forms, including the anhydrous Form I and a hydrate form, designated as Form-S. nih.govnih.govdoaj.org Research shows that when the active pharmaceutical ingredient (API) is introduced as Form I during the manufacturing of oral suspensions, it can convert to Form-S due to interaction with water. nih.govnih.govdoaj.org This polymorphic conversion is critical as it may alter the bioavailability of the drug. nih.govnih.govdoaj.org

The hydrate, Form-S, has been characterized as containing three molecules of water per molecule of the API. nih.govnih.govresearchgate.net However, the conversion process is not always straightforward due to the poor wettability of Posaconazole Form I, which has a measured contact angle of 75.3° ± 3.8°. nih.gov This hydrophobicity can lead to incomplete wetting of the API particles, resulting in a partial and inconsistent transformation to the hydrate form. nih.govresearchgate.net

Processing methods used to create formulations like amorphous solid dispersions (ASDs) also influence the stability of posaconazole. A study comparing ASDs prepared by hot-melt extrusion (HME) and two different spray-drying techniques found variations in chemical and physical stability. ASDs prepared via spray drying were found to be chemically less stable than those prepared by HME when stored under accelerated conditions (40°C/75%RH), a phenomenon attributed to the smaller particle size and hollow structure of spray-dried particles, which may permit greater oxygen penetration. nih.gov

Table 1: Relative Stability of Posaconazole Amorphous Solid Dispersions (ASDs) by Processing Method

Processing MethodRelative Physical Stability Ranking (Heat & Seeding)Relative Chemical Stability (40°C/75%RH)
Hot-Melt Extrusion (HME)Less StableMore Stable
Spray Drying (Procept)Less StableLess Stable
Spray Drying (Nano)More StableLess Stable

This table is based on findings reported in scientific research. nih.gov

Advanced Strategies for Enhancing Dissolution and Bioavailability in Preclinical Formulations (e.g., cyclodextrin complexes, micellar systems)

Given that posaconazole is a Biopharmaceutics Classification System (BCS) Class II compound with low solubility, numerous advanced strategies have been investigated to enhance its dissolution rate and oral bioavailability. pharmaexcipients.com

Amorphous Solid Dispersions (ASDs): One of the most successful approaches is the formation of ASDs, often through hot-melt extrusion (HME). By molecularly dispersing posaconazole within a polymer matrix, the crystalline structure is disrupted, leading to improved dissolution. A study using Soluplus® as a carrier for an HME-based ASD reported that the bioavailability (AUC₀₋₇₂) was 11.5 times higher than that of the pure drug. semanticscholar.org

Co-crystallization: The formation of pharmaceutical co-crystals is another promising strategy. Co-crystals of posaconazole with pharmaceutically acceptable coformers can significantly alter its physical properties. scielo.br

Posaconazole-Adipic Acid Co-crystal: This co-crystal demonstrated a complete drug release within 120 minutes, compared to only 77% release for the pure drug over the same period. The dissolution efficiency was improved to 61.65% from 46.58% for posaconazole alone. scielo.br

Posaconazole-4-aminobenzoic acid (4ABA) Co-crystal: This 2:3 cocrystal exhibited a remarkable increase in solubility, with a calculated solubility advantage of 139 in Fasted State Simulated Intestinal Fluid (FaSSIF). researchgate.net

Nanosuspensions: Reducing particle size to the nanometer range increases the surface area available for dissolution. An optimized posaconazole nanosuspension demonstrated a significant, four-fold increase in its dissolution profile compared to the unprocessed drug.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations form nanoemulsions upon gentle agitation in aqueous media. A solid SNEDDS (S-SNEDDS) formulation of posaconazole was developed that showed a 2.27-fold increase in bioavailability compared to the pure drug. pharmaexcipients.com

Table 2: Summary of Advanced Formulation Strategies for Posaconazole

StrategyKey Excipients/ComponentsKey Finding
Amorphous Solid Dispersion (HME)Soluplus®, PEG 400, Lutrol F2711.5-fold higher bioavailability (AUC) vs. pure drug. semanticscholar.org
Co-crystalAdipic AcidComplete drug release in 120 mins vs. 77% for pure drug. scielo.br
Co-crystal4-aminobenzoic acid (4ABA)139-fold solubility advantage in FaSSIF. researchgate.net
NanosuspensionSoya lecithin, Tween 80, Poloxamer>4-fold increase in dissolution profile vs. pure drug.
Solid-SNEDDSCapmul MCM C8, Tween 20, Neusilin US22.27-fold higher bioavailability vs. pure drug. pharmaexcipients.com

Stability Studies of Posaconazole Solid Forms under Controlled Environmental Conditions

The stability of posaconazole's solid forms is a critical factor for ensuring consistent product quality and performance. Studies have shown that the hydrate form (Form-S) is metastable and prone to dehydration under ambient conditions. nih.gov

When pure Form-S was exposed to the open air, it rapidly converted back to the thermodynamically stable anhydrous Form I. Spectroscopic analysis revealed that the characteristic peaks of Form-S disappeared in less than 30 minutes. nih.gov However, when the sample was protected from the environment with a low-density polyethylene (B3416737) (LDPE) cling film, the hydrate form remained stable for a significantly longer duration, indicating that controlled storage is essential to prevent dehydration. nih.gov

Table 3: Stability of Posaconazole Hydrate (Form-S) under Ambient Conditions

ConditionAnalysis MethodTime to Conversion (Reversion to Form I)
UncoveredRaman Spectroscopy< 30 minutes
Covered with LDPE FilmRaman SpectroscopyStable (Form-S peaks persist)
UncoveredATR SpectroscopyForm-S peaks present at 25 mins
Covered with LDPE FilmATR SpectroscopyStable (Form-S peaks persist)

This table is based on findings reported in scientific research. nih.gov

In the context of formulated drug products, stability is assessed under accelerated conditions as per ICH guidelines. Delayed-release tablets of posaconazole, manufactured using techniques like high shear melt granulation and hot-melt extrusion, have demonstrated good stability. rjptonline.orgsciensage.info In one study, an optimized delayed-release tablet formulation was subjected to accelerated conditions of 40°C and 75% relative humidity (RH). Over a three-month period, no significant changes were observed in the tablet's physical characteristics, assay, or dissolution profile. sciensage.info Another study confirmed the stability of a similar formulation for up to six months under the same accelerated conditions. rjptonline.org These findings indicate that while the pure hydrate form is unstable, properly designed formulations can protect the drug substance and ensure its stability over the product's shelf-life.

Analytical Methodologies for Posaconazole Research

Spectroscopic Techniques for Characterization

Spectroscopic methods are instrumental in elucidating the molecular structure and solid-state properties of posaconazole (B62084) hydrate (B1144303).

FTIR and ATR spectroscopy are powerful tools for identifying the different forms of posaconazole. mdpi.com ATR spectroscopy, in particular, has been used to differentiate between posaconazole Form I and a hydrated form known as Form-S. researchgate.netresearchgate.net Key differences in their ATR spectra are observed in the 1000-1100 cm⁻¹ region. Form-S is characterized by peaks at approximately 1075 cm⁻¹, 1057 cm⁻¹, and 1012 cm⁻¹, with a shoulder at 1022 cm⁻¹. In contrast, Form I exhibits a peak at 1017 cm⁻¹ and a broad peak between 1069 cm⁻¹ and 1059 cm⁻¹. researchgate.netmdpi.com However, the broad water peaks in the spectra of hydrated forms can sometimes obscure crucial peaks needed for polymorph differentiation. nih.gov Another crystalline hydrate, Form IV, displays a distinct ATR IR spectrum with absorption bands at 3647, 3472, 1687, 1512, 1230, and 1136 cm⁻¹, among others. google.com

Form-S Stability Study with ATR: The stability of pure posaconazole Form-S has been investigated using ATR spectroscopy. When exposed to ambient conditions without a protective covering, the characteristic peaks of Form-S were observable for only 10 to 25 minutes after isolation. mdpi.com

Raman spectroscopy is a valuable technique for differentiating between posaconazole polymorphs, including its hydrated forms. researchgate.netnih.gov It has been effectively used to study the transformation of posaconazole's crystalline forms in aqueous suspensions. colab.ws For instance, research has shown that the most stable anhydrous form, Form I, rapidly converts to the hydrated Form-S in water. iapchem.org

Key spectral differences between Form I and Form-S are evident in their Raman spectra. researchgate.net Form-S has a characteristic peak at 738 cm⁻¹ and a shoulder at 1389 cm⁻¹, which are absent in Form I. Conversely, Form I is identified by peaks at 745 cm⁻¹ and 1382 cm⁻¹. mdpi.com Raman microscopy has been employed to monitor the solid-phase transformations of posaconazole in aqueous environments, revealing that Form S can convert to a more stable hydrate, Form A, over time. colab.ws

The stability of Form-S under ambient conditions has also been assessed using Raman spectroscopy. Without a protective cover, the characteristic spectral features of Form-S were present for less than 30 minutes. However, using a low-density polyethylene (B3416737) (LDPE) cling film significantly enhanced its stability to over 24 hours. mdpi.com

Solid-state Nuclear Magnetic Resonance (ss-NMR) provides high-resolution structural information about posaconazole and its interactions in solid dispersions. nsf.gov Two-dimensional (2D) ss-NMR techniques have been utilized to characterize the molecular interactions between posaconazole and polymers like hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS) and hypromellose phthalate (B1215562) in amorphous solid dispersions. acs.orgnih.gov These studies have identified various intermolecular interactions, including hydrogen bonding and π-π aromatic packing. acs.org

Specifically, 2D ¹H-¹⁹F heteronuclear correlation experiments have provided direct evidence of intermolecular contact between the difluorophenyl group of posaconazole and the hydroxyl groups of the polymer. nsf.gov Furthermore, advanced techniques like ¹⁹F-¹³C Rotational Echo Double Resonance (REDOR) have been developed to quantify interatomic distances, revealing close proximity between the polymer's hydroxyl group and the fluorine atoms of posaconazole. nsf.gov These ss-NMR studies are crucial for understanding the structural basis of formulation stability. acs.orgnih.gov Ultrafast magic angle spinning (MAS) NMR has also been applied to characterize natural abundance posaconazole, enabling resonance assignments through 2D and 3D correlation spectra. nih.gov

X-ray Diffraction Techniques

X-ray diffraction is a fundamental method for the solid-state characterization of crystalline materials like posaconazole hydrate.

Powder X-ray Diffraction (PXRD) is a primary technique for identifying and differentiating the various crystalline forms of posaconazole, including its polymorphs and hydrates. colab.wsnih.gov It is essential for controlling the polymorphic form of the active pharmaceutical ingredient (API) in formulations. researchgate.net

Different forms of posaconazole exhibit unique PXRD patterns. For instance, the characteristic 2-theta peaks for Form-S have been identified and compared to those of Form I. mdpi.com Key distinguishing peaks for Form-S are found at 2-theta angles of 10.2° and 24.6°. researchgate.net Another hydrated form, designated as Form IV, is a non-stoichiometric hydrate and can be identified by its characteristic PXRD peaks at approximately 3.2°, 6.6°, 10.9°, 16.9°, 18.4°, and 25.1° (± 0.2°). google.comgoogle.com

PXRD is also used to study the stability and transformation of these forms. For example, it has been observed that Form-S can convert to the more thermodynamically stable Form I upon water loss. mdpi.com In aqueous suspensions, PXRD has been used alongside Raman microscopy to monitor the transformation of Form I to Form-S, and subsequently to the more stable hydrate, Form A. iapchem.org

Table 1: Characteristic PXRD Peaks for Different Posaconazole Forms

Form Characteristic 2-theta (°) Peaks Reference
Form-S 7.2, 7.9, 10.2, 13.2, 13.9, 14.5, 15.0, 16.0, 16.6, 17.3, 17.7, 18.1, 18.9, 19.3, 19.8, 20.2, 20.9, 21.3, 21.6, 22.1, 23.4, 23.7, 24.7, 25.9, 26.6, 27.4, 27.7, 28.5, 30.3, 31.0, 31.6, 33.2, 34.5, 35.2, 35.8, 36.5, 36.8, 37.4, 38.5 mdpi.com

Thermal Analysis Methods

Thermal analysis techniques are employed to investigate the physical and chemical changes in this compound as a function of temperature. colab.wsnih.gov These methods are crucial for understanding the hydration state and thermal stability of the different crystalline forms.

Thermogravimetric analysis (TGA) has been used to determine the water content of posaconazole's hydrated forms. nih.gov Studies have shown that Form-S is a trihydrate, containing three molecules of water per molecule of posaconazole. researchgate.netnih.govnih.gov TGA of the anhydrous Form I revealed a minimal weight loss of only 0.22% up to 210.3°C, confirming its anhydrous nature. nih.gov In contrast, a significant water loss is observed for the hydrated forms upon heating. nih.gov

Differential Scanning Calorimetry (DSC) is another key thermal analysis method used to study the phase transitions of posaconazole forms. mdpi.com For the non-stoichiometric hydrate Form IV, the DSC curve shows a significant dehydration endotherm between approximately 25°C and 105°C. This is followed by an exothermic conversion at about 116°C and subsequent melting at around 171°C. google.comgoogle.com Interestingly, due to the easy conversion of Form-S to Form I upon dehydration, their DSC thermograms have been found to be identical. researchgate.net

Table 2: Thermal Analysis Data for Posaconazole Forms

Form Technique Key Findings Reference
Form I TGA 0.22% weight loss up to 210.3°C nih.gov
Form-S TGA Characterized as a trihydrate researchgate.netnih.govnih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a valuable tool for studying the thermal properties of materials, including phase transitions such as melting, crystallization, and glass transitions.

In the context of this compound, DSC is utilized to investigate its thermal behavior and stability. For instance, studies have shown that the DSC thermographs of posaconazole Form I and Form-S (a hydrate form) can be identical because Form-S readily converts to Form I upon dehydration. researchgate.net This highlights the importance of combining DSC with other analytical techniques for unambiguous characterization.

Research on posaconazole cocrystals, some of which are hydrates, has also employed DSC to characterize these new solid forms. solvias.comacs.org The thermal events observed in a DSC scan, such as endothermic and exothermic peaks, provide critical information about the formation and stability of these multicomponent crystals. solvias.comacs.org For example, a study on polyelectrolyte complexes of chitosan (B1678972) for posaconazole delivery used DSC to observe changes in the thermal properties of the polymers upon complex formation, noting a broad endothermic peak for chitosan at 119.9 °C related to water evaporation and an exothermic peak beyond 300 °C indicating polymer degradation. mdpi.com

Table 1: DSC Events for Chitosan in a Posaconazole Formulation

Thermal EventTemperature (°C)Description
Endothermic Peak119.9Evaporation of bound water
Glass Transition240Change in polymer state
Exothermic Peak>300Polymer degradation

This table illustrates the type of data obtained from DSC analysis in the study of posaconazole formulations. mdpi.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining the water content in hydrates and studying their thermal decomposition.

TGA has been instrumental in characterizing posaconazole Form-S as a hydrate. researchgate.netmdpi.comnih.gov Analysis revealed that Form-S contains three water molecules per molecule of the active pharmaceutical ingredient (API). mdpi.comnih.gov This finding was crucial in understanding the polymorphic transformation of Form I to Form-S in the presence of water. mdpi.comnih.gov The combination of TGA with other techniques like X-ray powder diffraction (XRPD) and Raman spectroscopy provides a comprehensive understanding of the pseudopolymorphic hydrate Form-S. mdpi.com

Furthermore, TGA coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR) has been used to characterize new posaconazole cocrystals, including several hydrate forms. solvias.comacs.org This hyphenated technique allows for the identification of the evolved gases during the thermal decomposition of the sample, providing further insight into its composition and stability.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much vapor is sorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass. It is a powerful tool for studying the hygroscopicity, stability, and hydrate formation of pharmaceutical solids.

DVS studies are essential in understanding the water-mediated phase transformations of posaconazole. The technique helps to determine the critical relative humidity (RH) levels at which an anhydrous form may convert to a hydrate. ardena.com This information is vital for defining appropriate storage and handling conditions to ensure the stability of the drug substance. ardena.com

The sorption and desorption isotherms generated by DVS can provide insights into the type of hydrate formed (e.g., stoichiometric or channel hydrate). ardena.com For example, a DVS experiment might involve placing a sample at 0% RH and then incrementally increasing the humidity to observe water uptake, followed by a desorption phase where the humidity is decreased. azom.com The resulting data reveals the interaction between water molecules and the drug substance. americanpharmaceuticalreview.com

Chromatographic Methods (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely employed in the pharmaceutical industry for quality control and the analysis of drug substances and formulations.

Several HPLC methods have been developed and validated for the determination of posaconazole in various matrices, including bulk drug, dosage forms, and biological fluids. mdpi.comchemrj.orgresearchgate.net These methods are crucial for ensuring the quality, safety, and efficacy of posaconazole products. chemrj.org A typical HPLC method involves dissolving the sample in a suitable solvent, injecting it into the HPLC system, and separating the components based on their interaction with a stationary phase. chemrj.org Detection is often achieved using a UV-Vis or fluorescence detector. mdpi.comchemrj.org

For instance, a robust HPLC method for the quantitative analysis of posaconazole in its injectable form has been developed and validated according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ). chemrj.org Another sensitive HPLC method with fluorescence detection was developed for determining posaconazole in human plasma/serum, which is important for therapeutic drug monitoring. mdpi.com The chromatographic conditions, such as the column, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve the desired separation and sensitivity. chemrj.orgresearchgate.net

Table 2: Example of HPLC Method Parameters for Posaconazole Analysis

ParameterCondition
InstrumentShimadzu HPLC or equivalent
ColumnZorbax SB-C18, 250 x 4.6 mm, 5 µm
Flow Rate1.2 mL/min
DetectionUV at 262 nm
Injection Volume10 µL
Column Temperature40 °C
Run Time60 minutes

This table provides an example of the chromatographic conditions that might be used in an HPLC method for posaconazole analysis. chemrj.org

Microscopic Techniques (e.g., Optical Microscopy, Scanning Electron Microscopy - SEM)

Microscopic techniques are invaluable for visualizing the morphology and crystal habit of pharmaceutical solids. Optical microscopy and Scanning Electron Microscopy (SEM) are commonly used to characterize posaconazole and its various solid forms.

Optical microscopy has been used to record images of posaconazole crystal forms, aiding in the characterization of pure posaconazole Form-S. researchgate.netmdpi.comnih.gov It provides a direct visual assessment of the particles, which can be correlated with data from other analytical techniques.

Scanning Electron Microscopy (SEM) offers higher magnification and resolution than optical microscopy, providing detailed information about the surface topography of the particles. thermofisher.com It has been employed in the characterization of posaconazole, for example, in studies involving polyelectrolyte complexes for drug delivery, where SEM confirmed the formation of these complexes by observing changes in their surface properties. mdpi.com The ability to operate the SEM in a variable pressure mode, sometimes referred to as environmental SEM (ESEM), allows for the introduction of water vapor into the sample chamber, enabling the study of hydration and dehydration processes in real-time. deben.co.uk

Table 3: Comparison of Optical and Scanning Electron Microscopy

FeatureOptical MicroscopyScanning Electron Microscopy (SEM)
Illumination Light beamElectron beam
Magnification Lower (up to ~1500x)Higher (can exceed 100,000x)
Resolution LowerHigher
Depth of Focus LowerHigher, providing a 3D appearance
Sample Environment Air or liquidTypically high vacuum

This table summarizes the key differences between optical microscopy and SEM. thermofisher.com

Emerging Research Areas and Future Directions

Development of Novel Antifungal Combination Therapies in Preclinical Models

The investigation of posaconazole (B62084) in combination with other antifungal agents in preclinical models aims to enhance efficacy, broaden the spectrum of activity, and overcome resistance. Research has yielded a mix of synergistic, indifferent, and occasionally conflicting results depending on the combination and the pathogen.

In murine models of disseminated zygomycosis caused by Rhizopus oryzae, combination therapy of posaconazole with liposomal amphotericin B (LAmB) did not demonstrate superiority over LAmB monotherapy. nih.govjwatch.org In both diabetic ketoacidotic and neutropenic mouse models, the combination failed to significantly improve survival time or reduce fungal burden in the brain tissue compared to LAmB alone. nih.govjwatch.org In fact, some studies have found that posaconazole has very little activity against R. oryzae in mouse models, which may explain the lack of additive benefit. oup.com

Conversely, promising synergistic interactions have been observed with other classes of antifungals. The combination of posaconazole and the immunosuppressant tacrolimus (B1663567) showed a significant increase in efficacy against both azole-sensitive and azole-resistant Aspergillus fumigatus isolates. frontiersin.org In a Galleria mellonella larva model, this combination led to a 2- to 7-fold greater reduction in fungal burden compared to posaconazole alone. frontiersin.org

Similarly, studies combining posaconazole with echinocandins have shown potential. Against Candida glabrata, including fluconazole-resistant isolates, the combination with caspofungin demonstrated synergy in up to 18% of isolates with no evidence of antagonism. nih.gov This suggests a potential therapeutic advantage for infections caused by this increasingly common pathogen. nih.gov In vitro and in vivo synergy between posaconazole and caspofungin has also been demonstrated against C. albicans. jocmr.org For Cryptococcus neoformans, combination therapy of posaconazole and amphotericin B in a murine model of systemic cryptococcosis showed enhanced efficacy compared to either drug alone. asm.org

Table 1: Preclinical Studies of Posaconazole Combination Therapies

Combination Agent Pathogen(s) Model Key Findings Reference(s)
Liposomal Amphotericin B Rhizopus oryzae Diabetic & Neutropenic Mice Combination was not superior to LAmB monotherapy. nih.govjwatch.org
Tacrolimus Aspergillus fumigatus In vitro, Galleria mellonella Synergistic; enhanced efficacy against azole-sensitive and -resistant strains. frontiersin.org
Caspofungin Candida glabrata In vitro Synergy observed in 18% of isolates; no antagonism. nih.gov
Caspofungin Candida albicans In vitro, In vivo Synergistic effect demonstrated. jocmr.org
Amphotericin B Cryptococcus neoformans Murine model Combination therapy showed enhanced efficacy. asm.org

Structural Modifications for Enhanced Antifungal Activity or Reduced Drug Interactions

Posaconazole itself is a product of structural modification, derived from itraconazole (B105839). Key changes, including the substitution of chlorine with fluorine atoms in the phenyl ring and the hydroxylation of the triazolone side chain, conferred a broader spectrum of activity and enhanced potency. drugbank.comjefferson.edu This success has spurred further research into synthesizing novel posaconazole derivatives.

Researchers are actively creating new analogues to improve bioactivity, solubility, and target specificity. For instance, several studies have focused on synthesizing novel triazole compounds that incorporate a piperazine (B1678402) moiety, similar to posaconazole, to discover agents with a broad antifungal spectrum. nih.govdovepress.com Other efforts involve conjugating posaconazole to carrier molecules to enhance its properties. In one study, posaconazole and its derivatives were attached to dendrimers, which are highly branched polymer molecules. nih.govtandfonline.com A conjugate with a polyethylene (B3416737) glycol (PEG)-imidazole modified dendrimer not only significantly improved the aqueous solubility of posaconazole but also provided an extended drug release profile of over 72 hours and inhibited A. fumigatus growth for over 96 hours in vitro. nih.govtandfonline.com

Beyond antifungal activity, structural modifications are being explored for other therapeutic areas. In one study, posaconazole derivatives were synthesized and evaluated for their potential as anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors for lung cancer treatment. tandfonline.com

Exploration of Posaconazole in Neglected Tropical Diseases (e.g., Leishmaniasis, Chagas Disease)

The mechanism of posaconazole, which involves the inhibition of the cytochrome P450-dependent enzyme sterol 14α-demethylase (CYP51), is also relevant to certain protozoan parasites that rely on similar sterol biosynthesis pathways. drugbank.combeilstein-journals.org This has led to the exploration of posaconazole as a repurposed drug for neglected tropical diseases like Chagas disease and leishmaniasis.

Chagas Disease: Caused by the parasite Trypanosoma cruzi, Chagas disease is a major health issue in Latin America. plos.org Preclinical studies have shown that posaconazole can induce parasitological cure in murine models of both acute and chronic Chagas disease. plos.org It effectively blocks the synthesis of ergosterol (B1671047), which is essential for the parasite. plos.org However, the success in animal models has not translated effectively to clinical trials. researchgate.netnih.gov The failure in human trials is largely attributed to the dosing regimens used, which resulted in systemic drug exposures only 10% to 20% of those found to be curative in mice, suggesting patients were significantly underdosed. nih.gov Despite these setbacks, research into combination therapies continues. In a murine model, combining benznidazole (B1666585) with posaconazole showed synergistic effects, reducing parasitemia more effectively than either drug alone. plos.org

Leishmaniasis: Caused by Leishmania parasites, this disease also presents a target for posaconazole. The parasite's CYP51 enzyme is crucial for its survival. ijmr.org.in In silico and in vitro studies have demonstrated the potential of posaconazole against Leishmania major. ijmr.org.in Computational screening identified posaconazole as a high-affinity candidate for the L. major CYP51 enzyme, and in vitro tests confirmed its ability to kill the promastigote form of the parasite with a half-maximal inhibitory concentration (IC50) of 2.062 µg/ml. ijmr.org.in Further research, including molecular dynamics simulations, supports the stability of the posaconazole-CYP51 complex, validating it as a promising therapeutic target. researchgate.netluc.edu

Advanced Formulation Technologies for Controlled Release in Research Models

A significant challenge with posaconazole is its low aqueous solubility and variable oral bioavailability, which has prompted extensive research into advanced drug delivery systems. researchgate.netscielo.br These technologies aim to enhance solubility, improve absorption, and enable controlled or targeted drug release in research models.

Several innovative formulations are under investigation:

Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS): These systems are designed to improve the dissolution rate and bioavailability of poorly soluble drugs. For posaconazole, S-SNEDDS formulations have been developed using porous carriers, which have shown superior drug release rates compared to the unprocessed drug in vitro and a 2.27-fold increase in bioavailability in rat models. researchgate.net

Nanocrystals and Solid Dispersions: Reducing the particle size to the nanometer range increases the surface area for dissolution. Nano-embedded microparticles (NMPs) have been developed for pulmonary delivery, where nano-sized posaconazole crystals are embedded in a lactose (B1674315) matrix. innovareacademics.in This formulation is designed for inhalation, allowing the drug to dissolve readily in alveolar fluids for immediate local action. innovareacademics.in

Liposomal Formulations: Encapsulating posaconazole within liposomes—spherical vesicles composed of a lipid bilayer—is another promising strategy. biorxiv.org A recent study described a liposomal formulation that enhanced the drug's efficacy against fungi causing mucormycosis. The liposomal form not only showed a higher antifungal activity at lower concentrations compared to free posaconazole but also demonstrated a prolonged release over five days in vitro. biorxiv.org

Dendrimer-Based Nanoplatforms: As mentioned earlier, conjugating posaconazole to dendrimers has been shown to dramatically increase its solubility (from <0.03 mg/mL to 16 mg/mL) and extend its release profile in human plasma. nih.govtandfonline.com

Mesoporous Silica Nanoparticles (MSN): These biocompatible materials have a large surface area and high pore volume, making them excellent carriers for controlled drug release. dergipark.org.tr By loading posaconazole onto surface-modified MSNs, researchers aim to improve its adsorption and subsequent release, overcoming issues of low solubility. dergipark.org.tr

Delayed and Controlled Release Tablets: Bilayer tablets have been formulated to provide both an immediate-release loading dose and a controlled-release maintenance dose. researchgate.net These tablets are often coated with pH-sensitive polymers like Eudragit to protect the drug from the acidic stomach environment and ensure release in the intestine. researchgate.net

Table 2: Advanced Formulation Technologies for Posaconazole

Formulation Technology Purpose Key Research Finding(s) Reference(s)
S-SNEDDS Enhance bioavailability Showed 2.27-fold higher bioavailability in rats compared to pure drug. researchgate.net
Nano-embedded Microparticles Pulmonary delivery Optimized particles of ~159 nm suitable for inhalation and local action. innovareacademics.in
Liposomes Enhance efficacy, sustained release Increased antifungal activity and prolonged release over 5 days in vitro. biorxiv.org
Dendrimer Conjugates Improve solubility, extended release Increased water solubility >500-fold and extended release >72 hours. nih.govtandfonline.com
Mesoporous Silica Nanoparticles Controlled release, enhance solubility Surface-modified MSNs successfully loaded with posaconazole for potential enhanced release. dergipark.org.tr
Bilayer Delayed Release Tablets Immediate and controlled release Provided initial drug release followed by controlled release for up to 12 hours. researchgate.net

Computational Chemistry and Molecular Modeling for Posaconazole Research

Computational techniques, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in posaconazole research. universiteitleiden.nltandfonline.com They provide detailed insights into drug-target interactions at the atomic level, guide the design of new derivatives, and help in understanding the properties of different physical forms of the drug.

Molecular docking and MD simulations are frequently used to study how posaconazole binds to its primary target, the CYP51 enzyme. ijpas.org These studies are crucial for understanding its mechanism of action and for predicting the efficacy of new, structurally modified versions.

Interaction with Fungal and Protozoan CYP51: Docking studies have elucidated the binding mode of posaconazole within the active site of CYP51 from various pathogens, including T. cruzi, T. brucei, and L. major. plos.orgijmr.org.innih.gov These simulations reveal key interactions, such as the coordination of the triazole nitrogen with the heme iron atom in the enzyme's active site and hydrogen bonds with specific amino acid residues. ijmr.org.inresearchgate.net For instance, in L. major CYP51, posaconazole was predicted to have a high binding energy of -10.8 kcal/mol and form five hydrogen bonds. ijmr.org.in

Stability of the Complex: MD simulations, often run for periods of 100 to 250 nanoseconds, are used to assess the stability of the posaconazole-enzyme complex over time. tandfonline.comijmr.org.inijpas.org Parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to measure the conformational stability of the protein and the ligand within the binding pocket. researchgate.netluc.edu Stable RMSD values indicate that the drug remains securely bound, validating the interaction. ijmr.org.inijpas.org

Repurposing and New Target Identification: Computational methods are also used to screen large libraries of existing drugs to identify new potential targets for posaconazole. A recent computational study identified posaconazole as a potential inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in cancer cell metabolism, suggesting its possible repurposing as an anticancer agent. ijpas.org

Table 3: Findings from Molecular Modeling of Posaconazole-CYP51 Interactions

Organism Method Key Findings Reference(s)
Leishmania major Docking & MD Simulation High binding affinity (-10.8 kcal/mol); stable complex formation over 100 ns. ijmr.org.in
Trypanosoma cruzi Docking & Side-chain Refinement Predicted multiple favorable binding orientations with GLIDE scores of ~ -11 kcal/mol. plos.orgnih.gov
Candida albicans (mutant) Molecular Docking Docking score of -10.353 kcal/mol, indicating significant binding affinity to a drug-resistant mutant CYP51. plos.org
Aspergillus fumigatus Not Specified Target of posaconazole; inhibition leads to ergosterol depletion. drugbank.com

The physicochemical properties of a drug, such as solubility and stability, are heavily influenced by its solid-state form (e.g., polymorphs, salts, co-crystals). Given posaconazole's poor solubility, research into new solid forms is critical. scielo.br Computational modeling can aid in the prediction and design of these forms. While specific computational prediction studies for posaconazole hydrates are not widely detailed in the provided context, the principles of crystal engineering and computational screening are actively applied to drugs like posaconazole. For example, research has focused on creating pharmaceutical co-crystals of posaconazole with conformers like 4-aminobenzoic acid to improve solubility and dissolution characteristics. scielo.br These efforts often involve computational screening to identify suitable co-formers before proceeding to experimental synthesis and characterization, streamlining the development of more effective and reliable solid dosage forms. scielo.br

Q & A

Q. What is the mechanism of action of posaconazole hydrate against fungal pathogens, and how does it compare to other triazole antifungals?

this compound inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. Methodologically, comparative studies should use in vitro susceptibility testing (e.g., CLSI M38/M60 guidelines) to measure minimum inhibitory concentrations (MICs) against reference fungal strains. Contrast with first-generation triazoles (e.g., fluconazole) by analyzing CYP51 binding affinity via molecular docking simulations .

Q. How should researchers design experiments to evaluate this compound's spectrum of activity against rare fungal pathogens?

Employ a tiered approach:

  • Step 1: Screen against standardized fungal panels (e.g., CDC Mycotic Diseases Branch isolates) using broth microdilution assays.
  • Step 2: Validate findings with genomic analysis of CYP51 mutations in resistant isolates.
  • Step 3: Cross-reference with clinical case reports to prioritize pathogens with emerging resistance .

What frameworks (e.g., PICO, FINER) are recommended for formulating research questions on this compound's pharmacokinetic properties?

Use the PICO framework (Population: target patient cohort; Intervention: posaconazole dosing regimen; Comparison: other antifungals; Outcome: serum/tissue concentration) to structure hypothesis-driven studies. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure clinical applicability, such as optimizing dosing in obese patients .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its bioavailability and stability in pharmaceutical formulations?

Characterize solid-state forms (anhydrous, hydrate, solvate) using dynamic vapor sorption (DVS), X-ray diffraction (XRPD), and differential scanning calorimetry (DSC). Stability studies should monitor phase transitions under accelerated ICH conditions (25°C/60% RH, 40°C/75% RH) to identify the most thermodynamically stable form for oral suspension development .

Q. What methodological considerations are critical when developing a reverse-phase HPLC method for quantifying this compound in bulk and formulation matrices?

Key parameters include:

  • Column: C18 with 5 µm particle size.
  • Mobile phase: Acetonitrile:phosphate buffer (pH 3.0) in gradient elution.
  • Validation: Assess linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>98%) per ICH Q2(R1). Include forced degradation studies (acid/alkaline hydrolysis, oxidative stress) to confirm specificity .

Q. What strategies are effective in improving the aqueous solubility of this compound through cocrystallization without compromising its antifungal activity?

Screen coformers (e.g., carboxylic acids) via slurry crystallization. Characterize cocrystals using FTIR and solubility assays in biorelevant media (FaSSIF/FeSSIF). Validate bioactivity via time-kill assays against Aspergillus fumigatus to ensure no loss of potency .

Q. How can researchers optimize clinical trial designs to evaluate this compound's efficacy against emerging azole-resistant fungal strains while minimizing bias?

  • Design: Multicenter, double-blind, randomized controlled trials (RCTs) with stratification by fungal species and resistance profiles.
  • Endpoint: Composite of microbiological eradication and 30-day survival.
  • Bias mitigation: Centralized MIC testing and blinded endpoint adjudication .

Q. What experimental approaches are recommended to assess the phase stability of this compound under varying humidity and temperature conditions?

Use DVS to measure hygroscopicity and generate moisture sorption isotherms. Couple with thermogravimetric analysis (TGA) to detect dehydration events. For in situ monitoring, employ Raman spectroscopy during stress testing .

Q. What methodologies ensure accurate measurement of this compound's tissue penetration in immunocompromised patients during pharmacokinetic studies?

  • Sampling: Use ultra-performance liquid chromatography (UPLC) to analyze concentrations in bronchoalveolar lavage fluid, cerebrospinal fluid, and plasma.
  • Modeling: Apply population pharmacokinetic (PopPK) models with covariates (e.g., albumin levels, CYP3A4 polymorphisms) to predict tissue-to-plasma ratios .

Q. What statistical approaches are appropriate for resolving contradictions in this compound efficacy data from in vitro versus in vivo models?

Conduct meta-regression analysis to identify confounding variables (e.g., inoculum size, immunosuppression level). Use Bayesian hierarchical models to reconcile discrepancies, incorporating weighting based on study quality (e.g., SYRCLE risk-of-bias tool) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.